Cas no 1246816-75-0 (Moxifloxacin Hydrochloride-13CD3)

Moxifloxacin Hydrochloride-13CD3 is a stable isotope-labeled analog of moxifloxacin hydrochloride, where three hydrogen atoms are replaced by deuterium (D) and one carbon atom by carbon-13 (13C). This labeled compound is primarily used as an internal standard in quantitative LC-MS/MS analyses, ensuring high precision and accuracy in pharmacokinetic, metabolic, and bioanalytical studies. The incorporation of 13C and D minimizes interference from the unlabeled analyte, improving signal-to-noise ratios and method robustness. Its chemical and physical properties closely mirror those of the native compound, making it ideal for tracer studies and drug metabolism research. The product is characterized by high isotopic purity and stability, essential for reliable analytical applications.
Moxifloxacin Hydrochloride-13CD3 structure
1246816-75-0 structure
Product Name:Moxifloxacin Hydrochloride-13CD3
CAS No:1246816-75-0
MF:C21H25ClFN3O4
MW:441.90344786644
CID:1062660
PubChem ID:71750853
Update Time:2025-06-11

Moxifloxacin Hydrochloride-13CD3 Chemical and Physical Properties

Names and Identifiers

    • Moxifloxacin Hydrochloride-13CD3
    • 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-4-oxo-8-(trideuteriomethoxy)quinoline-3-carboxylic acid,hydrochloride
    • Moxifloxacin Hydroch
    • 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid-13CD3 Hydrochloride
    • Actira-13CD3
    • Avalox-13CD3
    • BAY-12-8039-13CD3
    • Proflox-13CD3
    • CS-0889832
    • 1246816-75-0
    • 1-Cyclopropyl-6-fluoro-8-[(~13~C,~2~H_3_)methyloxy]-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1)
    • DTXSID70858151
    • HY-66011AS4
    • J-005126
    • 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-4-oxo-8-(trideuterio(113C)methoxy)quinoline-3-carboxylic acid;hydrochloride
    • Moxifloxacin-13C,d3 (hydrochloride)
    • Inchi: 1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i1+1D3;
    • InChI Key: IDIIJJHBXUESQI-XPTSQQLBSA-N
    • SMILES: Cl.FC1=CC2C(C(C(=O)O)=CN(C=2C(=C1N1C[C@@H]2[C@@H](CCCN2)C1)O[13C]([2H])([2H])[2H])C1CC1)=O

Computed Properties

  • Exact Mass: 441.17400
  • Monoisotopic Mass: 441.1739472g/mol
  • Isotope Atom Count: 4
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 727
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82.1Ų

Experimental Properties

  • Melting Point: 233-236°C
  • PSA: 83.80000
  • LogP: 3.56630

Moxifloxacin Hydrochloride-13CD3 Pricemore >>

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Additional information on Moxifloxacin Hydrochloride-13CD3

Research Briefing on Moxifloxacin Hydrochloride-13CD3 and Related Compound 1246816-75-0

This research briefing provides an in-depth analysis of the latest developments concerning the labeled compound Moxifloxacin Hydrochloride-13CD3 and its relation to the chemical entity 1246816-75-0. Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, has been widely studied for its broad-spectrum antibacterial activity. The deuterated version, Moxifloxacin Hydrochloride-13CD3, is particularly significant in pharmacokinetic and metabolic studies, offering enhanced analytical precision in mass spectrometry-based assays.

The compound 1246816-75-0, while less documented in public literature, appears to be a related intermediate or derivative in the synthesis of complex pharmaceutical agents. Recent studies suggest its potential role in the development of novel antibacterial agents, possibly acting as a precursor in the synthesis of advanced fluoroquinolone derivatives. The exact structural and functional relationship between 1246816-75-0 and Moxifloxacin Hydrochloride-13CD3 remains an area of active investigation.

Recent advancements in synthetic chemistry have enabled more efficient production of deuterated pharmaceuticals like Moxifloxacin Hydrochloride-13CD3. A 2023 study published in the Journal of Labelled Compounds and Radiopharmaceuticals detailed an optimized synthetic route that improves yield and purity, critical for its application in clinical research. The study highlighted the compound's stability under various physiological conditions, making it a reliable tracer in human metabolic studies.

In the context of antimicrobial resistance (AMR), research utilizing Moxifloxacin Hydrochloride-13CD3 has provided valuable insights into bacterial resistance mechanisms. A recent multi-center study employed this labeled compound to track the uptake and distribution of moxifloxacin in resistant strains of Mycobacterium tuberculosis. The results, published in Antimicrobial Agents and Chemotherapy, demonstrated altered drug permeability as a key resistance factor, potentially guiding the development of next-generation fluoroquinolones.

Regarding 1246816-75-0, patent filings from major pharmaceutical companies indicate its utility in creating structurally modified quinolone derivatives. These modifications aim to overcome existing resistance while maintaining the broad-spectrum activity characteristic of this drug class. Analytical data suggests that 1246816-75-0 may serve as a crucial building block for introducing novel side chains that enhance target binding affinity.

The application of Moxifloxacin Hydrochloride-13CD3 has extended beyond traditional antibiotic research. Recent work in cancer therapeutics has explored its potential as a radiosensitizer, with preliminary studies showing enhanced efficacy when combined with radiation therapy in certain solid tumors. This unexpected application stems from the compound's ability to interfere with DNA repair mechanisms in rapidly dividing cells.

Quality control aspects of Moxifloxacin Hydrochloride-13CD3 production have seen significant improvements, particularly in the quantification of isotopic purity. Advanced NMR and LC-MS methods now allow for precise determination of deuterium incorporation, ensuring consistency across research applications. These methodological advances have been crucial for regulatory acceptance of studies using this labeled compound.

Future research directions appear focused on expanding the utility of both Moxifloxacin Hydrochloride-13CD3 and related compounds like 1246816-75-0. Areas of particular interest include the development of combination therapies for multidrug-resistant infections and the exploration of non-antibiotic applications for these molecular frameworks. The continued evolution of synthetic methodologies promises to make these compounds more accessible for diverse research applications.

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